molecular formula C5H9NO2 B1223264 (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylic acid CAS No. 36489-13-1

(1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylic acid

Cat. No.: B1223264
CAS No.: 36489-13-1
M. Wt: 115.13 g/mol
InChI Key: QUFMERRXRMSAPZ-IMJSIDKUSA-N
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Description

(1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with an aminomethyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method is the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. The resulting cyclopropane derivatives can then be functionalized to introduce the aminomethyl group and carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can act as a rigid scaffold that influences the binding affinity and specificity of the compound towards its targets. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1,1-dicarboxylic acid: Another cyclopropane derivative with two carboxylic acid groups.

    Cyclopropylamine: A simpler cyclopropane derivative with an amino group.

    Cyclopropanecarboxylic acid: A basic cyclopropane derivative with a single carboxylic acid group.

Uniqueness

(1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylic acid is unique due to its chiral nature and the presence of both aminomethyl and carboxylic acid functional groups. This combination of features makes it a versatile building block for synthesizing complex molecules with potential biological activities .

Properties

CAS No.

36489-13-1

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

(1S,2R)-2-(aminomethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C5H9NO2/c6-2-3-1-4(3)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4-/m0/s1

InChI Key

QUFMERRXRMSAPZ-IMJSIDKUSA-N

SMILES

C1C(C1C(=O)O)CN

Isomeric SMILES

C1[C@H]([C@H]1C(=O)O)CN

Canonical SMILES

C1C(C1C(=O)O)CN

Synonyms

2-(aminomethyl)cyclopropanecarboxylic acid
2-(aminomethyl)cyclopropanecarboxylic acid, (cis)-(+-)-isomer
2-(aminomethyl)cyclopropanecarboxylic acid, (cis)-isomer
2-(aminomethyl)cyclopropanecarboxylic acid, (trans)-(+-)-isomer
cis-CAMP
trans-CAMP

Origin of Product

United States

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